molecular formula C23H20N2O3S B5082043 2-(2-cyanophenyl)sulfanyl-N-[(3,4-dimethoxyphenyl)methyl]benzamide

2-(2-cyanophenyl)sulfanyl-N-[(3,4-dimethoxyphenyl)methyl]benzamide

Cat. No.: B5082043
M. Wt: 404.5 g/mol
InChI Key: SUMYFVPHXCKBAJ-UHFFFAOYSA-N
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Description

2-(2-cyanophenyl)sulfanyl-N-[(3,4-dimethoxyphenyl)methyl]benzamide is an organic compound with the molecular formula C22H18N2O3S. It is a member of the benzanilide class of compounds, which are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-cyanophenyl)sulfanyl-N-[(3,4-dimethoxyphenyl)methyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-cyanophenyl)sulfanyl-N-[(3,4-dimethoxyphenyl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-cyanophenyl)sulfanyl-N-[(3,4-dimethoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide
  • 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Uniqueness

2-(2-cyanophenyl)sulfanyl-N-[(3,4-dimethoxyphenyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-[(3,4-dimethoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-27-19-12-11-16(13-20(19)28-2)15-25-23(26)18-8-4-6-10-22(18)29-21-9-5-3-7-17(21)14-24/h3-13H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMYFVPHXCKBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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